1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(13-8-11-2-1-7-19-11)14-9-3-5-10(6-4-9)15(17)18/h3-6,11H,1-2,7-8H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCMTQIGRGIELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea typically involves the reaction of 4-nitroaniline with oxolan-2-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.
Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis process. These methods also ensure the scalability of the production to meet industrial demands.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: It is explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors. Studies focus on its pharmacokinetics and pharmacodynamics to evaluate its therapeutic potential.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of their functions. The oxolan-2-ylmethyl group provides additional binding affinity and specificity, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physical and Chemical Properties
- Solubility: The oxolan-2-ylmethyl group in the target compound may enhance solubility in polar solvents compared to Pyrinuron’s pyridinylmethyl group. The propanoyl derivative in exhibits ethanol solubility due to hydrogen bonding.
- Stability: Crystallographic data for 1-[3-(4-Nitrophenyl)propanoyl]urea shows stability via N–H⋯O and O–H⋯O hydrogen bonds . Similar interactions are expected for the oxolan-containing compound.
Biological Activity
1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)urea is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a nitrophenyl group attached to a urea moiety, with an oxolan ring contributing to its unique properties. The presence of the nitrophenyl group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can form hydrogen bonds and engage in electrostatic interactions with active sites, leading to modulation of enzyme activity. The oxolan-2-ylmethyl group enhances binding affinity, thereby increasing the compound's overall efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For example, studies have demonstrated significant inhibition against Staphylococcus aureus at concentrations as low as 50 μg/mL .
Anticancer Potential
In cancer research, this compound has shown promise in inducing apoptosis in cancer cell lines. For instance, it was observed that treatment with similar urea derivatives led to a significant increase in apoptotic markers in MDA-MB-231 breast cancer cells . This suggests that this compound may act as a cytotoxic agent against certain types of cancer.
Comparative Analysis
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-(4-Nitrophenyl)-3-(oxolan-2-yl)urea | Lacks methyl group on oxolan | Reduced reactivity |
| 1-(4-Nitrophenyl)-3-(oxolan-2-ylmethyl)thiourea | Sulfur replaces oxygen in urea | Altered chemical properties |
| 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea | Nitro group replaced by amino group | Different interaction profile |
The variations in structure significantly affect the reactivity and biological interactions of these compounds, highlighting the importance of specific functional groups in determining their activity.
Case Studies
Several studies have explored the potential applications of this compound:
- Antimicrobial Study : A recent investigation assessed the compound's efficacy against antibiotic-resistant bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.
- Cancer Cell Line Research : In vitro studies on MDA-MB-231 cells revealed that treatment with this compound resulted in significant apoptosis induction, evidenced by increased annexin V-FITC positivity compared to control groups . This supports its role as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)urea, and how can reaction conditions be optimized to improve yield?
- The compound can be synthesized via urea bond formation between 4-nitroaniline derivatives and an isocyanate intermediate derived from oxolan-2-ylmethanol. Key steps include:
- Step 1: Activation of the oxolan-2-ylmethanol group using phosgene or triphosgene to generate the corresponding isocyanate.
- Step 2: Coupling with 4-nitroaniline under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours).
- Yield optimization requires strict control of stoichiometry, exclusion of moisture, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reference analogous syntheses of nitrophenyl ureas for troubleshooting low yields .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- 1H/13C NMR: Identify characteristic peaks for the urea NH (δ ~8–10 ppm), nitrophenyl aromatic protons (δ ~7–8 ppm), and oxolane protons (δ ~3–4 ppm).
- IR Spectroscopy: Confirm urea C=O stretching (1640–1680 cm⁻¹) and nitro group absorption (1520–1350 cm⁻¹).
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]+) and fragmentation patterns. For example, a molecular ion at m/z ~293.3 (C₁₂H₁₃N₃O₄) is expected. Cross-validate with published spectra of structurally similar nitrophenyl ureas .
Q. How does the nitro group influence the compound’s solubility and reactivity in biological assays?
- The electron-withdrawing nitro group reduces solubility in polar solvents (e.g., water) but enhances stability against nucleophilic attack. For biological assays:
- Use DMSO or ethanol as stock solvents (<1% v/v in buffer).
- Monitor nitro group reduction under physiological conditions (e.g., via LC-MS) to rule out metabolic interference .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Case Study: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:
- Experimental Design: Differences in buffer pH (affecting nitro group protonation) or assay temperature.
- Data Normalization: Use internal controls (e.g., known inhibitors like pyriminil) to calibrate activity measurements.
- Recommendation: Replicate assays under standardized conditions and validate via orthogonal methods (e.g., SPR for binding affinity) .
Q. How can computational modeling predict the compound’s interaction with biological targets such as kinases or GPCRs?
- Molecular Docking: Use software like AutoDock Vina to model binding to ATP-binding pockets (e.g., tyrosine kinases). Prioritize hydrogen bonding between the urea NH and kinase backbone carbonyls.
- MD Simulations: Assess stability of the nitro group’s orientation in hydrophobic binding pockets. Compare with analogs lacking the oxolane moiety to isolate structural contributions .
Q. What synthetic modifications to the oxolane or nitrophenyl groups could enhance selectivity for therapeutic targets?
- Oxolane Modifications: Introduce substituents (e.g., hydroxyl or halogens) to modulate steric bulk and hydrogen-bonding capacity.
- Nitrophenyl Alternatives: Replace nitro with cyano or sulfonamide groups to alter electronic effects while retaining bioactivity.
- Validation: Synthesize derivatives and screen against panels of related targets (e.g., kinase isoforms) to establish structure-activity relationships (SAR) .
Methodological Guidance
Q. How to troubleshoot low crystallinity during X-ray diffraction studies of this compound?
- Crystallization Conditions: Screen solvents with varying polarity (e.g., methanol/water vs. acetonitrile). Slow evaporation at 4°C often improves crystal quality.
- SHELX Refinement: Use SHELXL for structure solution, focusing on resolving disorder in the oxolane ring. Compare with SHELXTL-refined structures of similar ureas .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Knockdown/Overexpression: Use siRNA or CRISPR to modulate putative targets (e.g., specific kinases) and assess rescue/reversal of compound effects.
- Biochemical Profiling: Combine pull-down assays with LC-MS/MS to identify binding partners. Confirm hits via SPR or ITC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
